N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide

説明

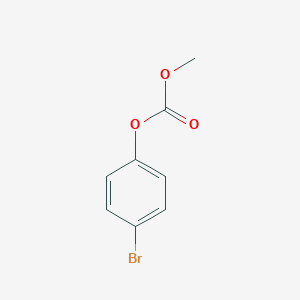

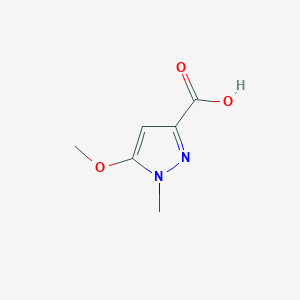

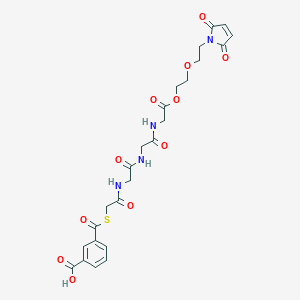

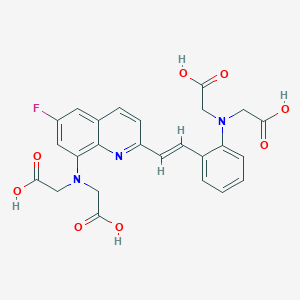

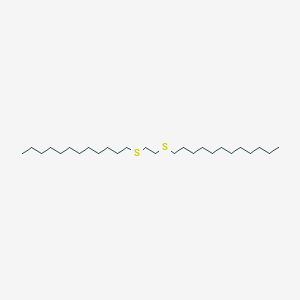

The compound “N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is attached to a cyclopropyl group (a three-carbon ring) and a carboxamide group (a carbonyl group attached to an amine). The compound also has a 4-chloro-2,5-dimethoxyphenyl group, which is a phenyl ring (a six-carbon ring) with chlorine and methoxy groups attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole, cyclopropyl, and phenyl rings, as well as the chlorine, methoxy, and carboxamide groups. These functional groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its stability, while the chlorine and methoxy groups could influence its solubility .科学的研究の応用

1. Herbicide Development

N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide's derivatives have been researched for their use in herbicide development. For instance, certain derivatives, like N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, have shown potential as effective herbicides, displaying significant inhibition against various weeds (Sun et al., 2020).

2. Antidepressant and Nootropic Agents

Research has been conducted on compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide for their potential use as antidepressant and nootropic agents. Compounds with similar structures have demonstrated significant antidepressant and nootropic activities in various tests (Thomas et al., 2016).

3. Synthesis of Cysteine Derivatives

Research on the synthesis of cysteine derivatives incorporating cyclopropyl groups, related to the structure of N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide, has been explored. These derivatives have shown potential in various biochemical applications (Nötzel et al., 2001).

4. Antimicrobial and Antioxidant Properties

Isoxazole-based compounds, akin to N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These studies provide insights into the development of new therapeutic agents with antimicrobial and antioxidant activities (Shaik et al., 2020).

作用機序

Target of Action

The primary target of ML115 is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytokine-inducible transcription factor that plays crucial roles in inflammation and cancer .

Mode of Action

ML115 acts as a cell-permeable STAT3 agonist . It selectively activates STAT3 with an EC50 of 2 nM, demonstrating over 28,000-fold selectivity for STAT3 over related targets like STAT1 and NFκB .

Biochemical Pathways

As an agonist of STAT3, ML115 influences the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, differentiation, apoptosis, and immune response. By activating STAT3, ML115 can potentially affect these processes, although the specific downstream effects may vary depending on the cellular context.

Result of Action

The activation of STAT3 by ML115 can lead to various molecular and cellular effects. For instance, it can increase the expression of BCL3, a known STAT3-dependent oncogene . .

将来の方向性

特性

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWABCRYNLCXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ML115?

A: ML115 is a highly selective inhibitor of matrix metalloproteinase-2 (MMP-2). [] While the exact mechanism is still under investigation, research suggests that ML115 prevents the binding of MMP-2 to its substrates, thereby inhibiting its activity. []

Q2: What is the significance of MMP-2 inhibition in the context of cancer research?

A: MMP-2 plays a crucial role in tumor progression and metastasis. It is involved in the degradation of the extracellular matrix, allowing cancer cells to invade surrounding tissues and spread to distant sites. [] Inhibiting MMP-2 with compounds like ML115 is a potential therapeutic strategy for controlling cancer progression. []

Q3: What specific role does MMP-2 play in prostate cancer dormancy and reawakening?

A: Research indicates that MMP-2 is involved in both the entry and exit of prostate cancer cells from a dormant state. [] During dormancy induction, MMP-2 expression facilitates the formation and survival of dormant cell clusters. [] Conversely, MMP-2 activity is upregulated during the reawakening of dormant prostate cancer cells, suggesting a role in promoting their transition back to a proliferative state. []

Q4: How was the role of ML115 in prostate cancer dormancy investigated in vitro?

A: Researchers developed an in vitro model of prostate cancer dormancy using specific cell lines cultured under conditions that mimic the dormant state. [] Treatment with ML115 was shown to prevent the reawakening of these dormant cells without impacting cell viability. [] This suggests that ML115 could potentially inhibit the progression of dormant prostate cancer cells to a more aggressive state.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。